Carmoterol hydrochloride is derived from the class of compounds known as beta-agonists, specifically designed to enhance respiratory function by relaxing bronchial muscles. Its chemical structure allows it to exhibit prolonged effects compared to other beta-agonists, making it a valuable option in clinical settings for managing airway constriction.
The synthesis of carmoterol hydrochloride involves several key steps. One notable method includes the use of halo derivatives to prepare halohydrins, which are then cyclized to yield oxiranyl intermediates. This process can be detailed as follows:
The patent US8236959B2 outlines specific conditions and reagents used in these synthetic routes, emphasizing the importance of controlling reaction parameters for yielding desired isomers of carmoterol.
Carmoterol hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
The structural representation can be described as follows:
The three-dimensional arrangement of atoms in carmoterol hydrochloride contributes significantly to its interaction with biological targets, particularly the beta-2 adrenergic receptor.
Carmoterol hydrochloride participates in various chemical reactions typical for beta-agonists, including:
These reactions are fundamental in both the synthesis and potential modification of carmoterol for improved efficacy or reduced side effects.
Carmoterol hydrochloride acts primarily as an agonist at the beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon binding:
This mechanism underlies its therapeutic effects in treating respiratory conditions.
Carmoterol hydrochloride is typically presented as a white crystalline powder. Its solubility profile indicates good solubility in water due to the presence of polar functional groups.
These properties are critical for formulating effective pharmaceutical preparations.
Carmoterol hydrochloride is primarily used in clinical settings as a bronchodilator for patients suffering from asthma and COPD. Its long-acting properties make it suitable for maintenance therapy, providing relief from bronchospasm over extended periods without frequent dosing.
Additionally, research into carmoterol's pharmacological profile continues to explore its potential applications beyond respiratory diseases, including investigations into its effects on cardiovascular health due to its selective action on adrenergic receptors.
Carmoterol hydrochloride (chemical formula: C₂₁H₂₅ClN₂O₄; molecular weight: 404.89 g/mol) is a potent ultra-long-acting β₂-adrenoceptor agonist (ULABA) [4] [10]. Its molecular structure features a catechol-like aromatic ring system with meta- and para-hydroxy groups, a β-hydroxy secondary amine linker, and a chiral phenethylamine side chain with a 4-methoxyphenyl group [10]. This configuration enables optimal interactions with the orthosteric binding pocket of β₂-adrenergic receptors (β₂-AR). The (R,R)-stereochemistry at the chiral centers is essential for high-affinity binding, facilitating specific hydrogen bonding with conserved serine residues (Ser203, Ser204, Ser207) in transmembrane helix 5 (TM5) [2] . Additionally, the protonated amine forms a salt bridge with Asp113 in TM3, a critical interaction for receptor activation [2].
Table 1: Structural Determinants of Carmoterol Hydrochloride Binding to β₂-Adrenergic Receptors
Structural Feature | Receptor Interaction Site | Functional Role |
---|---|---|
Catechol-like hydroxy groups | Ser203/Ser204/Ser207 (TM5) | Hydrogen bonding for agonist efficacy |
Protonated secondary amine | Asp113 (TM3) | Salt bridge formation |
4-Methoxyphenyl group | Hydrophobic subpocket (TM6/TM7) | Enhanced binding affinity |
(R,R)-stereochemistry | Spatial optimization of contacts | Selectivity and potency |
Carmoterol hydrochloride exhibits full intrinsic agonism at β₂-ARs, evidenced by maximal cAMP production comparable to endogenous epinephrine [2] . Native mass spectrometry studies reveal that carmoterol-bound β₂-AR complexes stabilize an active conformation with enhanced intracellular loop 3 (ICL3) dynamics, facilitating efficient Gs-protein coupling [2]. This stabilization is achieved through a cooperative hydrogen bond network involving the catechol hydroxy groups and TM5 serine residues, which induces a conformational shift in TM6 (key for G-protein coupling) . Zinc ion allostery further augments this complex stabilization by coordinating residues at the TM5-TM6 intracellular interface [2].
Compared to other ultra-LABAs, carmoterol’s hydrogen bonding pattern explains its superior efficacy profile:
Table 2: Hydrogen Bonding Network Comparison in Ultra-LABAs
Agonist | Key Hydrogen Bonding Groups | Receptor Residues Engaged | Efficacy (% vs. Isoproterenol) |
---|---|---|---|
Carmoterol | Meta/para-hydroxy groups | Ser203, Ser204, Ser207 | 98% |
Formoterol | Formamide carbonyl/amine | Ser203, Ser207 | 85% |
Salmeterol | None (exosite anchoring) | N/A | 60% |
Carmoterol hydrochloride combines rapid onset (median onset: 5–7 minutes) with prolonged duration (>24 hours) [9]. This kinetic profile is governed by its receptor binding dynamics:
This kinetic behavior contrasts with salmeterol (slow onset due to membrane retention) and formoterol (moderate dissociation) . Deuterated analogs (e.g., carmoterol-d3) exhibit similar association but prolonged dissociation due to strengthened carbon-deuterium bonds, confirming the role of hydrophobic interactions in residence time [9].
Table 3: Binding Kinetics of β₂-Agonists in Airway Smooth Muscle
Parameter | Carmoterol Hydrochloride | Formoterol | Salmeterol |
---|---|---|---|
Association Rate (kₒₙ, M⁻¹min⁻¹) | 1.5 × 10⁸ | 5.2 × 10⁷ | 2.8 × 10⁶ |
Dissociation Rate (kₒff, min⁻¹) | 0.03 | 0.15 | 0.01 |
Duration of Action (hr) | >24 | 12 | >24 |
Onset Time (min) | 5–7 | 1–3 | 15–20 |
Carmoterol hydrochloride exhibits marked β₂-AR subtype selectivity (53-fold higher affinity for β₂-AR vs. β₁-AR) and biased signaling toward airway smooth muscle relaxation over cardiac effects [4] [9]. Key mechanisms include:
Table 4: Functional Selectivity Profile of Carmoterol Hydrochloride
Parameter | Airway Smooth Muscle (β₂-AR) | Cardiac Tissue (β₁-AR) | Selectivity Ratio |
---|---|---|---|
Binding Affinity (pKi) | 10.19 | 8.41 | 53:1 |
cAMP Production (pEC₅₀) | 10.05 | 7.92 | >100:1 |
Gs/β-Arrestin Bias Factor | 4.2 | 0.8 | 5.25:1 |
Receptor Residence Time (min) | 33 | 8 | 4.1:1 |
Table 5: Nomenclature of Carmoterol Hydrochloride
Nomenclature Type | Name |
---|---|
IUPAC Name | 8-Hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one hydrochloride |
Synonyms | Carmoterol, Quinoterol, CHF 4226, TA-2005 |
CAS Registry | 147568-66-9 (base), 137888-11-0 (hydrochloride) |
Molecular Formula | C₂₁H₂₄N₂O₄ (base), C₂₁H₂₅ClN₂O₄ (HCl salt) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7